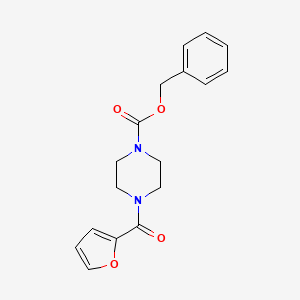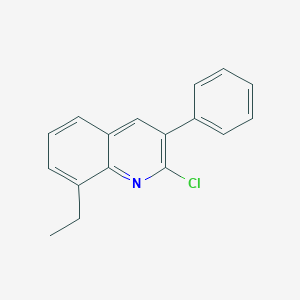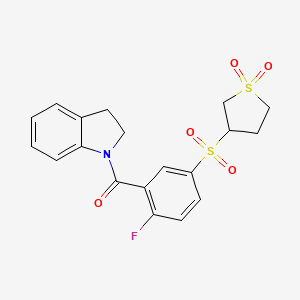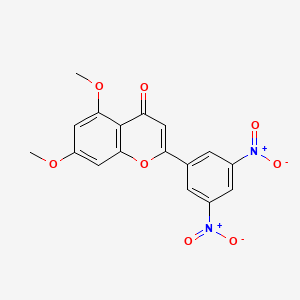
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is a chemical compound with the molecular formula C16H22N2O8 and a molecular weight of 370.35 g/mol . This compound is known for its unique blend of properties, making it a valuable tool for researchers and chemists . It is often used in various scientific research applications due to its versatility and high purity.
準備方法
The synthesis of 4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves several steps. One common method includes the condensation of 4-methyl aniline with 2-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the dioxalate salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
科学的研究の応用
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and interactions, particularly in the context of neurotransmitter research.
作用機序
The mechanism of action of 4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
4-Methyl-N-(2-pyrrolidinylmethyl)aniline dioxalate can be compared with other similar compounds such as:
4-Methoxy-N-(2-pyrrolidinylmethyl)aniline dioxalate: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate: This compound lacks the methyl group on the aniline ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct properties and make it suitable for a variety of research and industrial applications.
特性
分子式 |
C16H22N2O8 |
|---|---|
分子量 |
370.35 g/mol |
IUPAC名 |
4-methyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid |
InChI |
InChI=1S/C12H18N2.2C2H2O4/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12;2*3-1(4)2(5)6/h4-7,12-14H,2-3,8-9H2,1H3;2*(H,3,4)(H,5,6) |
InChIキー |
WTKPIGZNTXURJU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)


![2-Amino-5-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B12627856.png)
![1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12627865.png)









